

Physical and chemical properties of 5-(4-nitrophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

Cat. No.: B102915

[Get Quote](#)

An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-tetrazole

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(4-nitrophenyl)-1H-tetrazole**. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectral data. Furthermore, it outlines a standard experimental protocol for its synthesis and the analytical methods for its characterization. The guide also discusses its applications and safety considerations.

Chemical and Physical Properties

5-(4-nitrophenyl)-1H-tetrazole is a solid organic compound, appearing as an off-white to yellow or brown powder or crystalline solid^{[1][2]}. It is recognized for its utility as a versatile intermediate in organic synthesis, a building block for bioactive molecules in medicinal chemistry, and its potential applications in the development of energetic materials^[1].

General and Computed Properties

The fundamental properties of **5-(4-nitrophenyl)-1H-tetrazole** are summarized in the table below, providing essential information for its handling and use in experimental settings.

Property	Value	Source
CAS Number	16687-60-8	[3] [4]
Molecular Formula	C ₇ H ₅ N ₅ O ₂	[3] [4]
Molecular Weight	191.15 g/mol	[3] [4]
IUPAC Name	5-(4-nitrophenyl)-2H-tetrazole	[2] [4]
Appearance	Off-white to yellow/brown powder or crystals	[1] [2]
Melting Point	218-219 °C [5] [6] , 221-226 °C [1] , 223 °C (dec.) [7]	Multiple Sources
Solubility	Insoluble in water; Soluble in DMSO	[3] [7]
Predicted pKa	3.38 ± 0.10	[7]
Purity (Typical)	≥97%	[3]

Spectral Data

Spectral analysis is crucial for the structural confirmation of **5-(4-nitrophenyl)-1H-tetrazole**. The key spectral data are provided below.

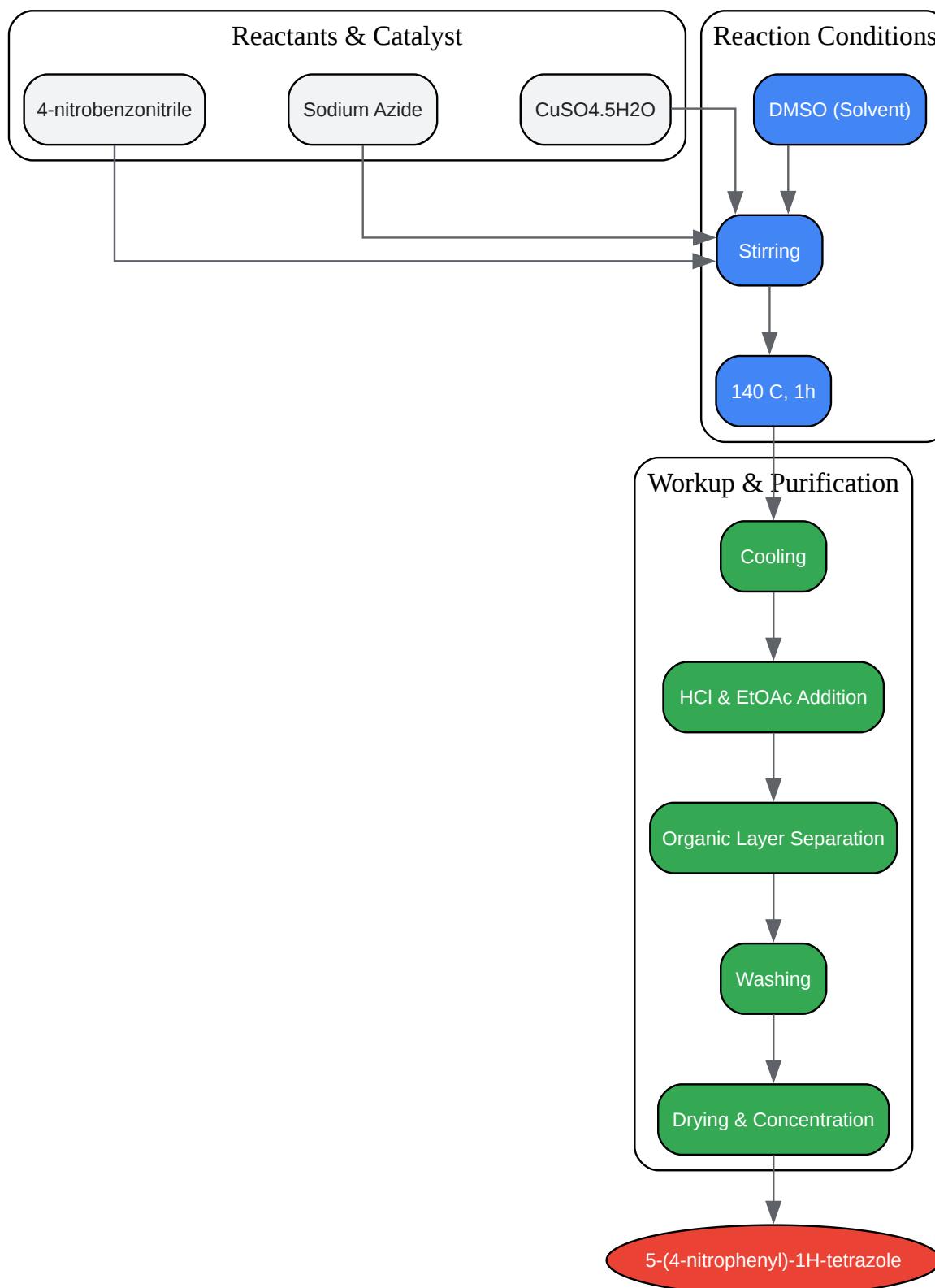
Spectral Data Type	Key Features and Peaks
¹ H NMR	Spectra available in databases like PubChem and from suppliers [4] [8] .
¹³ C NMR	Spectra available in databases like PubChem and from suppliers [4] [8] .
FT-IR (KBr, v _{max} /cm ⁻¹)	3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710 [5] [6] .
Mass Spectrometry (GC-MS, 70 eV)	Spectra available in NIST Mass Spectrometry Data Center and SpectraBase [4] .

Experimental Protocols

Synthesis of 5-(4-nitrophenyl)-1H-tetrazole

A common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide.^{[5][6]} This method is known for its good to excellent yields, short reaction times, and safe processing.^{[5][6]}

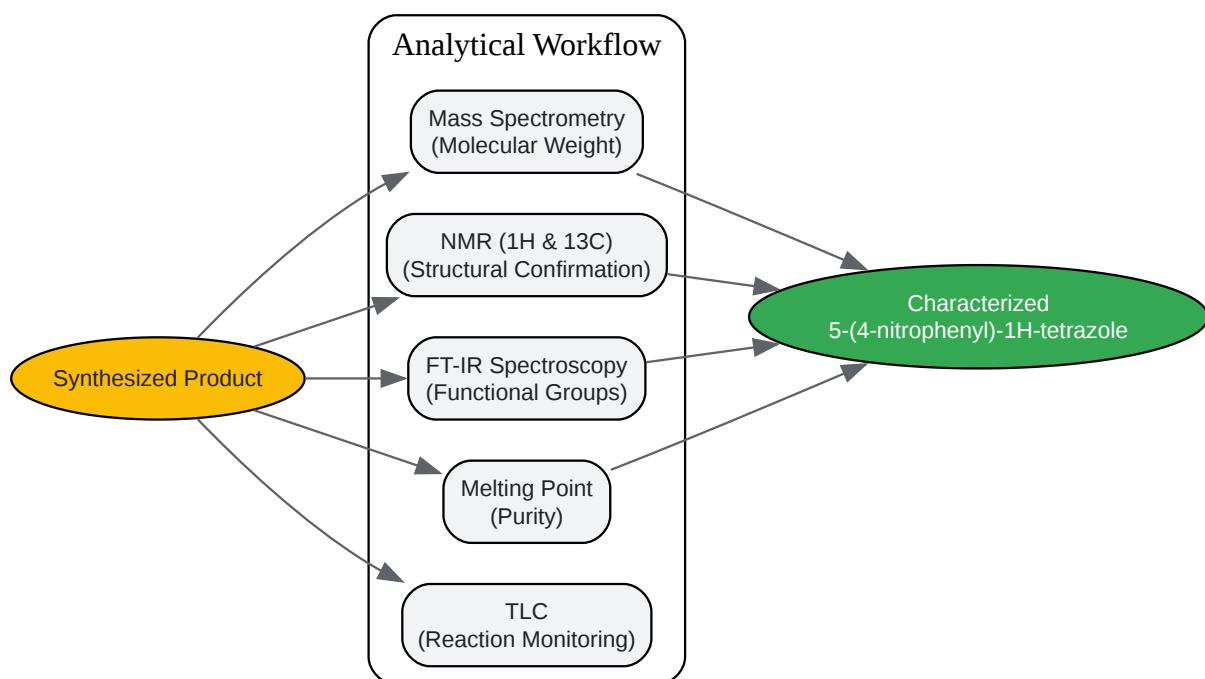
Reaction: 4-nitrobenzonitrile + NaN₃ → **5-(4-nitrophenyl)-1H-tetrazole**


Materials:

- 4-nitrobenzonitrile
- Sodium azide (NaN₃)
- Cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst
- Dimethyl sulfoxide (DMSO) as the solvent
- Hydrochloric acid (HCl, 4 mol L⁻¹)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Distilled water

Procedure:

- To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%) with stirring at room temperature.^{[5][6]}
- Increase the reaction temperature to 140 °C and maintain for approximately 1 hour.^{[5][6]}
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC).^{[5][6]}
- Upon completion, cool the reaction mixture to room temperature.^{[5][6]}


- Treat the mixture with 10 mL of 4 mol L⁻¹ HCl, followed by 10 mL of EtOAc.[5][6]
- Separate the organic layer.[5][6]
- Wash the organic layer twice with 10 mL of distilled water.[5][6]
- Dry the organic layer over anhydrous sodium sulfate and then concentrate it to obtain the crude solid product.[5][6]
- The crude product can be further purified by recrystallization or column chromatography if necessary.

[Click to download full resolution via product page](#)**Synthesis workflow for 5-(4-nitrophenyl)-1H-tetrazole.**

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized **5-(4-nitrophenyl)-1H-tetrazole**, a series of analytical techniques are employed.

- Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.
- Melting Point Determination: The melting point of the purified product is measured and compared with literature values to assess purity.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Provides detailed information about the molecular structure and confirms the arrangement of atoms.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of the product.

Chemical Reactivity and Stability

Thermal Decomposition

Tetrazole compounds are known to be energetic, and their thermal stability is an important characteristic. Studies on phenyl tetrazoles indicate that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C[9]. The decomposition of 1-(4-nitrophenyl)-1H-tetrazole has been noted to involve a significant mass loss, influenced by the presence of the nitro group[9]. The thermal decomposition of tetrazoles can proceed through different pathways, often resulting in the release of nitrogen gas (N₂)[9][10].

Storage and Handling

5-(4-nitrophenyl)-1H-tetrazole should be stored in a dry environment at room temperature, sealed from moisture[7]. It is also recommended to store it in the dark in a desiccator and to avoid contact with strong heat and metal salts[3].

Applications

5-(4-nitrophenyl)-1H-tetrazole is a valuable compound with a range of applications:

- **Organic Synthesis:** It is used as a reagent and an activator for both solution- and solid-phase synthesis of oligonucleotides via the phosphoramidite method[3].
- **Medicinal Chemistry:** The tetrazole moiety is a well-established bioisosteric replacement for the carboxylic acid group in drug design, making its derivatives, including this compound, important building blocks for creating novel bioactive molecules[1][11].
- **Energetic Materials:** Due to its high nitrogen content and stability, it is researched for use in the development of energetic materials, with potential applications in explosives and propellants[1].

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-(4-nitrophenyl)-1H-tetrazole** is associated with the following hazards:

- Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].
- Signal Word: Danger.
- Precautionary Measures: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves and safety glasses. It should be handled in a well-ventilated area, and sources of ignition should be avoided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. 5-(4-硝基苯基)-1H-四唑 | 16687-60-8 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 11. thieme-connect.com [thieme-connect.com]

- To cite this document: BenchChem. [Physical and chemical properties of 5-(4-nitrophenyl)-1H-tetrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102915#physical-and-chemical-properties-of-5-4-nitrophenyl-1h-tetrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com